molecular formula C10H9N3O3 B12851479 Ethyl 7-oxo-7,8-dihydropyrido[2,3-c]pyridazine-6-carboxylate

Ethyl 7-oxo-7,8-dihydropyrido[2,3-c]pyridazine-6-carboxylate

Cat. No.: B12851479
M. Wt: 219.20 g/mol
InChI Key: MUASFOVOCQDKHB-UHFFFAOYSA-N
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Description

Ethyl 7-oxo-7,8-dihydropyrido[2,3-c]pyridazine-6-carboxylate is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by its fused ring structure, which includes both pyridine and pyridazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-oxo-7,8-dihydropyrido[2,3-c]pyridazine-6-carboxylate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired product . The reaction conditions often include heating under reflux with solvents such as ethanol or xylene .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-oxo-7,8-dihydropyrido[2,3-c]pyridazine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridazine derivatives, which can exhibit different chemical and biological properties .

Scientific Research Applications

Ethyl 7-oxo-7,8-dihydropyrido[2,3-c]pyridazine-6-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 7-oxo-7,8-dihydropyrido[2,3-c]pyridazine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases or cyclin-dependent kinases, which are involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: Ethyl 7-oxo-7,8-dihydropyrido[2,3-c]pyridazine-6-carboxylate is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential for diverse applications make it a valuable compound in scientific research and industry .

Properties

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

ethyl 7-oxo-8H-pyrido[2,3-c]pyridazine-6-carboxylate

InChI

InChI=1S/C10H9N3O3/c1-2-16-10(15)7-5-6-3-4-11-13-8(6)12-9(7)14/h3-5H,2H2,1H3,(H,12,13,14)

InChI Key

MUASFOVOCQDKHB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(NC1=O)N=NC=C2

Origin of Product

United States

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